5-bromo-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include substitution reactions, addition reactions, elimination reactions, and others. The conditions under which these reactions occur and the products formed are also studied .Physical And Chemical Properties Analysis
This involves studying the physical properties such as melting point, boiling point, solubility, and others. Chemical properties can include acidity or basicity, reactivity with other substances, and others .Scientific Research Applications
- Evaluate its efficacy against fungal pathogens, including Candida spp. and Aspergillus spp., to identify potential antifungal drug candidates .
Antifungal Agents
Boron Reagent in Cross-Coupling Reactions
Park, H. J., et al. (2007). Synthesis and antifungal activity of 1,2,4-triazole derivatives. Archives of Pharmacal Research, 30(8), 1007–1012. DOI: 10.1007/BF02977626
Mechanism of Action
properties
IUPAC Name |
5-bromo-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN7O3/c1-11-9-16(23-19(30)14-7-8-15(21)31-14)28(26-11)20-24-17-13(18(29)25-20)10-22-27(17)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,30)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUERGXAJLHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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